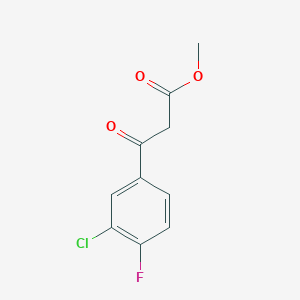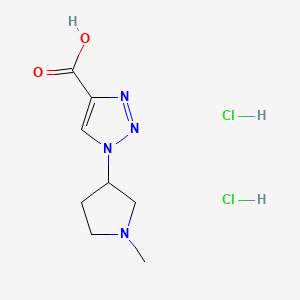![molecular formula C12H17NO6 B13600312 Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol](/img/structure/B13600312.png)
Oxalicacid,{2-[2-(methylamino)ethoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is a compound that combines the properties of oxalic acid and a phenylmethanol derivative. . The phenylmethanol derivative contains a methylamino group and an ethoxy group attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol typically involves multiple steps:
Formation of the phenylmethanol derivative: This can be achieved by reacting 2-(methylamino)ethanol with a phenyl halide under basic conditions to form the desired phenylmethanol derivative.
Oxalic acid incorporation: The phenylmethanol derivative is then reacted with oxalic acid or its derivatives under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenylmethanol moiety, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the oxalic acid moiety into glycols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Glycols and alcohols.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol involves its interaction with various molecular targets:
Oxalic acid moiety: Acts as a chelating agent, binding to metal ions and affecting their biological availability.
Phenylmethanol derivative: Interacts with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid derivatives: Such as oxalyl chloride and disodium oxalate.
Phenylmethanol derivatives: Including benzyl alcohol and phenethyl alcohol.
Uniqueness
Oxalic acid; {2-[2-(methylamino)ethoxy]phenyl}methanol is unique due to its combination of oxalic acid and phenylmethanol properties, allowing it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C12H17NO6 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[2-[2-(methylamino)ethoxy]phenyl]methanol;oxalic acid |
InChI |
InChI=1S/C10H15NO2.C2H2O4/c1-11-6-7-13-10-5-3-2-4-9(10)8-12;3-1(4)2(5)6/h2-5,11-12H,6-8H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
GQAGTXHCBLCLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=CC=CC=C1CO.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



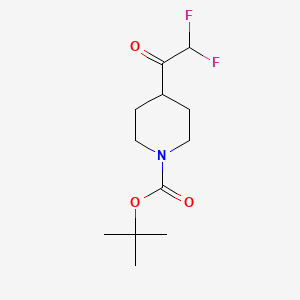
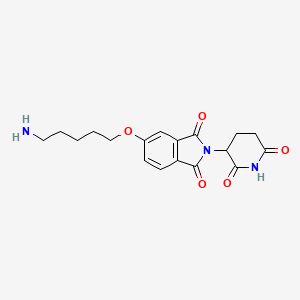
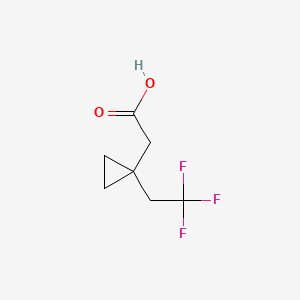
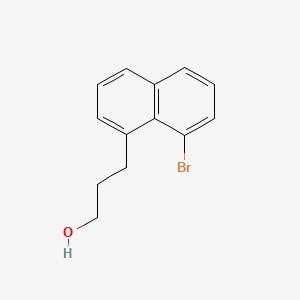
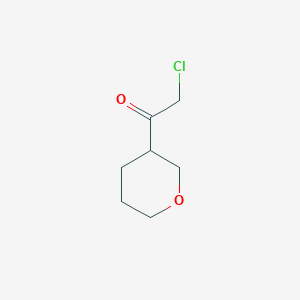
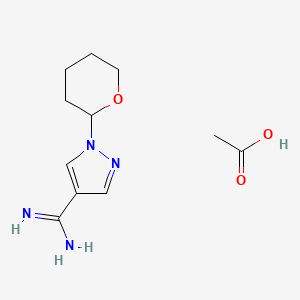
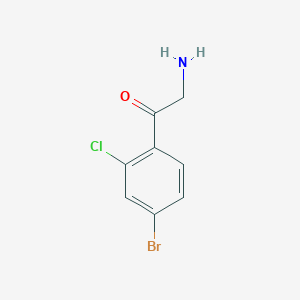

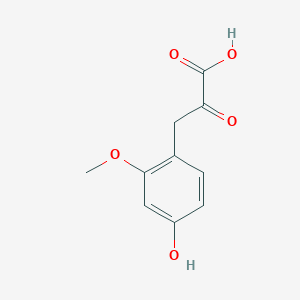
![1-[1-(2,3-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600264.png)
